molecular formula C4H7ClN2S B11920731 Thiophene-3,4-diamine hydrochloride

Thiophene-3,4-diamine hydrochloride

Katalognummer: B11920731
Molekulargewicht: 150.63 g/mol
InChI-Schlüssel: JLQKEXTYAOKZTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiophene-3,4-diamine hydrochloride is an organic compound with the molecular formula C4H6N2S·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiophene-3,4-diamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene-3,4-diamine with hydrochloric acid. The reaction typically occurs under controlled conditions, such as maintaining a specific temperature and using inert gas to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Thiophene-3,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Thiophene-3,4-diamine hydrochloride stands out due to its specific substitution pattern on the thiophene ring, which imparts unique reactivity and properties.

Eigenschaften

Molekularformel

C4H7ClN2S

Molekulargewicht

150.63 g/mol

IUPAC-Name

thiophene-3,4-diamine;hydrochloride

InChI

InChI=1S/C4H6N2S.ClH/c5-3-1-7-2-4(3)6;/h1-2H,5-6H2;1H

InChI-Schlüssel

JLQKEXTYAOKZTN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CS1)N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.